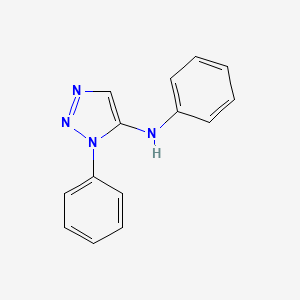![molecular formula C6H2Cl2N2S B14025734 2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
2,6-Dichlorothiazolo[5,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorothiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-c]pyridines. . The structure of this compound consists of a thiazole ring fused to a pyridine ring, with chlorine atoms substituted at the 2 and 6 positions.
Vorbereitungsmethoden
The synthesis of 2,6-Dichlorothiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the fused heterocyclic system. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2,6-Dichlorothiazolo[5,4-c]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo nucleophilic substitution reactions at the chlorine-substituted positions, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs with various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . In biology, it has been investigated for its potential as a histamine H3 receptor antagonist . Additionally, the compound has applications in materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Dichlorothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to interact with a wide range of receptor targets, making it a versatile molecule for drug development.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorothiazolo[5,4-c]pyridine can be compared with other thiazolo[5,4-c]pyridine derivatives, such as 2,7-Dichlorothiazolo[5,4-c]pyridine . While both compounds share a similar core structure, the position of the chlorine atoms can influence their chemical reactivity and biological activity. The unique substitution pattern of this compound may confer distinct properties that make it suitable for specific applications. Other similar compounds include various thiazole and pyridine derivatives that exhibit a range of biological activities .
Eigenschaften
Molekularformel |
C6H2Cl2N2S |
|---|---|
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
2,6-dichloro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H |
InChI-Schlüssel |
YPFMTPTWJDRYPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=C1Cl)SC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)

![2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14025660.png)










![Silane, [methoxy(phenylthio)methyl]trimethyl-](/img/structure/B14025743.png)
